Technical Guide: Physical and Chemical Properties of 3-Methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione
Technical Guide: Physical and Chemical Properties of 3-Methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione
This guide details the physicochemical and synthetic profile of 3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione , a fused bicyclic heterocycle with significant utility as a purine bioisostere in medicinal chemistry.
Executive Summary
3-Methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione is a fused heterocyclic scaffold comprising an isoxazole ring fused to a pyrimidine-4-thione moiety. It belongs to a class of compounds known as "purine bioisosteres," specifically mimicking the electronic and steric profile of 6-thiopurines (e.g., 6-mercaptopurine).
This compound is of high interest in drug development due to the isoxazole moiety , which imparts unique lipophilicity and hydrogen-bonding capabilities compared to the imidazole ring found in natural purines. Its primary applications lie in the development of immunomodulators , antiviral agents , and kinase inhibitors (e.g., VEGFR-2, EGFR).
Structural Characterization & Tautomerism
The core structure exhibits a dynamic equilibrium between the thione (A) and thiol (B) tautomers. Understanding this equilibrium is critical for predicting reactivity (S-alkylation vs. N-alkylation) and binding modes in protein pockets.
Tautomeric Equilibrium
In the crystalline state and in neutral solvents (DMSO, CHCl3), the compound exists predominantly in the thione form (A). This is stabilized by the amide-like resonance of the pyrimidine ring.
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Thione Form (A): Characterized by a C=S double bond and an N-H proton at position 5.
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Thiol Form (B): Characterized by a C-S single bond and a thiol (-SH) proton. This form becomes significant in basic conditions (forming the thiolate anion) or in specific protic solvation shells.
Visualization of Tautomerism
Figure 1: Tautomeric equilibrium favoring the thione form in neutral media, shifting to the thiolate anion under basic conditions.
Physicochemical Properties
The following data summarizes the physical constants derived from the class of isoxazolo[5,4-d]pyrimidines.
| Property | Value / Description | Notes |
| Molecular Formula | C₆H₅N₃OS | |
| Molecular Weight | 167.19 g/mol | |
| Appearance | Yellow to pale-orange crystalline solid | Characteristic of thio-substituted heterocycles. |
| Melting Point | > 200 °C (Decomposition) | High lattice energy due to intermolecular H-bonding (NH···S). |
| Solubility | DMSO, DMF, Pyridine | Soluble in polar aprotic solvents. |
| Solubility (Water) | Poor (< 0.1 mg/mL) | Soluble in aqueous base (NaOH/KOH) via thiolate formation. |
| pKa (Predicted) | ~7.5 - 8.5 (Thiol/Thione) | Acidic NH allows deprotonation by mild bases (Carbonates, Hydroxides). |
| LogP (Predicted) | ~0.8 - 1.2 | Moderate lipophilicity; isoxazole ring reduces polarity vs. pure pyrimidines. |
Synthetic Protocol
The most robust synthesis involves the cyclization of 5-amino-3-methylisoxazole-4-carboxamide using a sulfur source. This protocol ensures high regioselectivity and yield.
Reaction Pathway
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Precursor: 5-amino-3-methylisoxazole-4-carboxamide (Available from 5-amino-3-methylisoxazole-4-carbonitrile).
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Cyclization Agent: Carbon Disulfide (CS₂) or Ethyl Xanthate.
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Conditions: Basic reflux (KOH/EtOH or Pyridine).
Step-by-Step Methodology
Reagents:
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5-amino-3-methylisoxazole-4-carboxamide (1.0 eq)
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Potassium Ethyl Xanthate (1.5 eq) OR CS₂/KOH
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Ethanol (anhydrous) or Pyridine
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Acetic Acid (for acidification)
Protocol:
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Preparation: Dissolve 5-amino-3-methylisoxazole-4-carboxamide (10 mmol) in absolute ethanol (50 mL).
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Addition: Add Potassium Ethyl Xanthate (15 mmol).
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Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 8–12 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).
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Work-up: Evaporate the solvent under reduced pressure to obtain a solid residue.
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Acidification: Dissolve the residue in a minimum amount of water (ice-cold) and acidify to pH 3–4 using glacial acetic acid. The product will precipitate as the thione form.
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Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water (1:1) to yield light yellow crystals.
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for the formation of the target thione from the isoxazole carboxamide precursor.
Chemical Reactivity Profile
The reactivity of 3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione is dominated by the ambident nucleophilicity of the thioamide group (N-C=S ↔ N=C-SH).
S-Alkylation (Major Pathway)
Under basic conditions (e.g., K₂CO₃/DMF), the sulfur atom is the primary nucleophile. Reaction with alkyl halides (R-X) yields S-alkyl derivatives .
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Relevance: This reaction is used to lock the molecule in the "thiol-like" state or to introduce lipophilic side chains.
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Example: Reaction with Methyl Iodide yields 3-methyl-4-(methylthio)isoxazolo[5,4-d]pyrimidine.
Desulfurization
The thione group can be removed or replaced to access other derivatives:
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Oxidation to One: Treatment with KMnO₄ or H₂O₂ can convert the thione (C=S) to the ketone (C=O), yielding the isoxazolo[5,4-d]pyrimidin-4-one.
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Raney Nickel: Complete desulfurization yields the core 3-methylisoxazolo[5,4-d]pyrimidine.
Nucleophilic Displacement
The S-alkyl derivatives (thioethers) are excellent leaving groups. They can be displaced by amines to form 4-amino derivatives (adenine isosteres).
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Mechanism:[1][2][3] S_NAr (Nucleophilic Aromatic Substitution).
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Application: Synthesis of kinase inhibitors where the 4-amino group binds to the hinge region of the kinase ATP pocket.
Spectroscopic Signatures
Identification of the compound relies on distinguishing the thione form from potential impurities.
| Method | Characteristic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 13.0–14.0 ppm (bs, 1H) | NH Proton: Highly deshielded, indicates thione form (H-bonded). |
| δ 8.4–8.6 ppm (s, 1H) | H-6 Pyrimidine: Characteristic singlet for the pyrimidine ring proton. | |
| δ 2.4–2.6 ppm (s, 3H) | CH₃ Group: Methyl group on the isoxazole ring. | |
| ¹³C NMR | δ ~175 ppm | C=S Carbon: Distinctive downfield signal for the thione carbon. |
| FT-IR | 1100–1200 cm⁻¹ | C=S Stretch: Strong diagnostic band. |
| 3100–3200 cm⁻¹ | NH Stretch: Broad band, indicative of H-bonding. | |
| Mass Spec (ESI) | [M+H]⁺ = 168.02 | Protonated molecular ion. |
References
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Synthesis of Isoxazolo[5,4-d]pyrimidines
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Biological Activity (Immunological)
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Tautomerism in Heterocyclic Thiones
- Title: The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method.
- Source: Journal of Chemical and Pharmaceutical Research, 2014.
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URL:[Link]
- Relevance: Validates the dominance of the thione tautomer in similar fused heterocyclic systems.
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Kinase Inhibition Potential
Sources
- 1. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrcps.com [ajrcps.com]
- 6. The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
